molecular formula C9H9N3O2 B2610263 Ethanone, 1-(7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)- CAS No. 927177-33-1

Ethanone, 1-(7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-

Cat. No.: B2610263
CAS No.: 927177-33-1
M. Wt: 191.19
InChI Key: AWOXTOSIGLCWAM-UHFFFAOYSA-N
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Scientific Research Applications

Future Directions

The future directions for this compound could involve further exploration of its potential uses and properties. As it is a pyrazolo[1,5-a]pyrimidine derivative, it may have potential biological and pharmacological applications, given that other pyrazolo[1,5-a]pyrimidines have shown a range of activities such as hypnotic, anti-inflammatory, anti-tumor, antimycobacterial, anti-viral, antitrypanosomal, antischistosomal, and most importantly anti-tumor activity .

Chemical Reactions Analysis

Ethanone, 1-(7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or halides . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of Ethanone, 1-(7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)- involves its interaction with molecular targets such as enzymes. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Ethanone, 1-(7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)- can be compared with other pyrazolo[1,5-a]pyrimidine derivatives. Similar compounds include:

The uniqueness of Ethanone, 1-(7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

(6Z)-6-(1-hydroxyethylidene)-2-methylpyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-5-3-8-10-4-7(6(2)13)9(14)12(8)11-5/h3-4,13H,1-2H3/b7-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXXUJMALBQAAKV-SREVYHEPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1)N=CC(=C(C)O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN2C(=C1)N=C/C(=C(\C)/O)/C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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